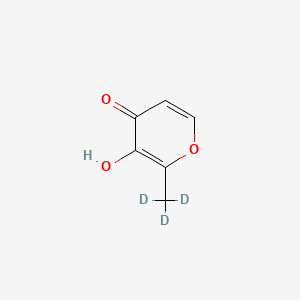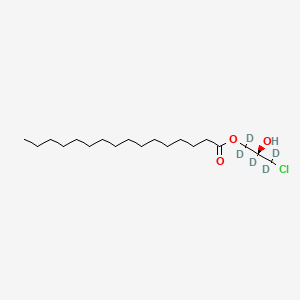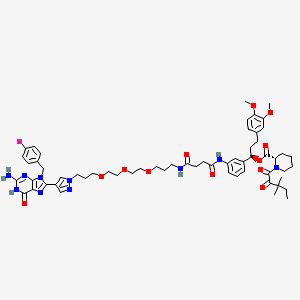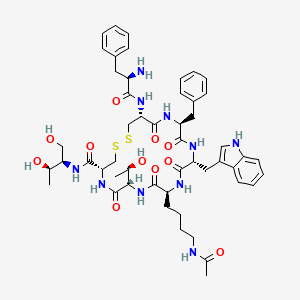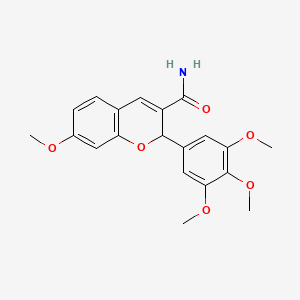
Tnf-|A-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tnf-|A-IN-13 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Tnf-|A-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
科学的研究の応用
Tnf-|A-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .
類似化合物との比較
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Adalimumab: Another monoclonal antibody used to inhibit TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Uniqueness
Tnf-|A-IN-13 is unique in its specific binding affinity and inhibitory potency against TNF-α. Unlike some other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects .
Conclusion
This compound is a promising compound with significant potential in the treatment of inflammatory and autoimmune diseases. Its unique properties and mechanisms of action make it a valuable subject of ongoing research and development.
特性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22) |
InChIキー |
JBCINNWQBPJWRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
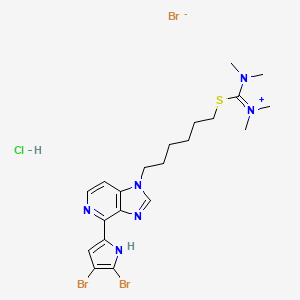

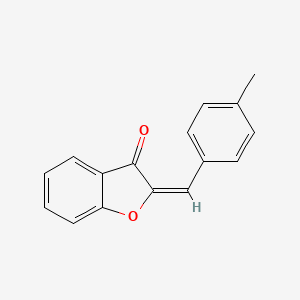
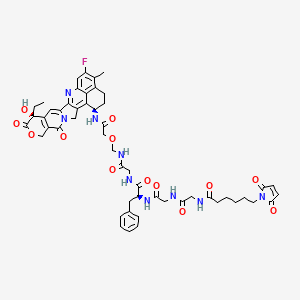
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
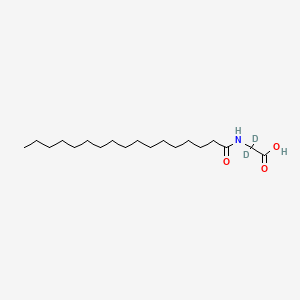
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
